molecular formula C19H26N2O7 B3130114 (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 3408-50-2

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No. B3130114
CAS RN: 3408-50-2
M. Wt: 394.4 g/mol
InChI Key: ODFBIPBPZLDRLE-JSGCOSHPSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyloxy carbonyl group, an amino group, a tert-butoxy group, and a carboxylic acid group . These groups suggest that this compound could be involved in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino group with a benzyloxy carbonyl group and the protection of the carboxylic acid group with a tert-butoxy group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be influenced by its functional groups. For example, the amino group could participate in reactions such as amide bond formation, while the carboxylic acid group could undergo reactions such as esterification .

Scientific Research Applications

Amino-Functionalized Carbon Nanomaterials

Carbon-based nanomaterials (CNMs) have garnered significant attention in both scientific and industrial circles. Fullerenes, carbon nanotubes (CNTs), graphene, and carbon dots (CDs) are popular forms of CNMs. However, their poor solubility in common solvents and tendency to aggregate pose challenges for practical applications. To address this, organic chemistry provides a solution: the introduction of amino groups. Amino groups enhance dispersion, solubilization, and processability of CNMs. Their basicity, nucleophilicity, and ability to form hydrogen or halogen bonds facilitate interactions with other molecules. Researchers have successfully integrated amino groups into CNMs through covalent bonds (e.g., amide coupling) or supramolecular interactions .

Synthesis of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds serve as crucial building blocks in organic chemistry. Carbonylation reactions offer an atom-efficient toolbox for converting readily available substrates into these compounds. Investigating the synthetic pathways for introducing amino groups in CNMs could contribute to the development of novel α,β-unsaturated carbonyl compounds .

Dynamic Click Chemistry Using Boronic Acid Derivatives

Boronic acid-based reversible click chemistries have gained prominence in various fields. Understanding the mechanism of reversible kinetics involving iminoboronate and salicylhydroxamic–boronate groups opens up applications in chemical biology, medicinal chemistry, biomedical devices, and material science. The compound’s structure may play a role in these dynamic click reactions .

properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O7/c1-12(20-18(26)27-11-13-8-6-5-7-9-13)16(23)21-14(17(24)25)10-15(22)28-19(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,20,26)(H,21,23)(H,24,25)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFBIPBPZLDRLE-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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